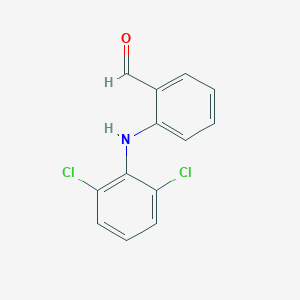

2-((2,6-Dichlorophenyl)amino)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dichloroanilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c14-10-5-3-6-11(15)13(10)16-12-7-2-1-4-9(12)8-17/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILOIOYXRHLAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176642 | |

| Record name | 2-((2,6-Dichlorophenyl)amino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22121-58-0 | |

| Record name | 2-((2,6-Dichlorophenyl)amino)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022121580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2,6-Dichlorophenyl)amino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2,6-DICHLOROPHENYL)AMINO)BENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9218J5N522 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Computational Chemistry and Theoretical Investigations of 2 2,6 Dichlorophenyl Amino Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. While several studies indicate the use of DFT for related compounds, specific computational data for 2-((2,6-Dichlorophenyl)amino)benzaldehyde is not widely available in the public domain. The following sections describe the standard theoretical approaches that would be applied.

Geometry Optimization and Conformational Energy Searches

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, this involves exploring different spatial arrangements, or conformations.

Theoretical conformational energy searches have been performed on this compound to evaluate the likelihood of discovering additional polymorphs (different crystalline forms). nih.gov These studies have so far identified only a single crystalline form, suggesting a high degree of stability for this known structure. nih.gov The optimization process would typically yield key structural parameters, which are presented in the table below based on standard computational outputs.

Interactive Table: Optimized Geometrical Parameters (Illustrative) Note: The following data is illustrative of typical DFT output, as specific values for this compound are not available in the searched literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. FMO analysis helps in understanding charge transfer within the molecule. While this analysis is a standard part of computational studies, specific energy values for this compound are not present in the available literature.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for predicting chemical reactivity. They illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red or yellow areas indicate negative potential (prone to electrophilic attack), while blue areas show positive potential (prone to nucleophilic attack). An MEP analysis for this compound would pinpoint the reactive sites, such as the carbonyl oxygen and the aromatic rings, but specific maps are not available in the searched results.

Electrophilicity-Based Charge Transfer (ECT) Analysis

This theoretical analysis quantifies the ability of a molecule to accept electrons. Parameters such as the electrophilicity index are derived from the HOMO and LUMO energies. This information is crucial for understanding how the molecule might interact with biological macromolecules. No specific ECT analysis for this compound was found in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. As an impurity of the widely used drug Diclofenac (B195802), the safety profile of this compound is of regulatory interest.

Computational toxicity studies, specifically QSAR analyses for genotoxicity, have been conducted on this compound. fda.gov These analyses, reviewed by the FDA's Center for Drug Evaluation and Research (CDER), concluded that this compound is not mutagenic. fda.gov This finding is crucial for qualifying the acceptable levels of this impurity in pharmaceutical products. fda.gov While the outcome of the QSAR analysis is known, the specific molecular descriptors used in the model and its statistical details (e.g., R², Q²) are not publicly documented.

Interactive Table: QSAR Findings

A Scientific Profile of this compound

The compound this compound is a notable chemical entity primarily recognized as a significant impurity and degradation product of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). sigmaaldrich.combiosynth.com Its formation and presence are of considerable interest in pharmaceutical quality control and analytical chemistry. This article delves into the computational and theoretical examinations of this compound, providing a focused look at its molecular characteristics.

Molecular Docking Studies for Ligand Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein or enzyme.

Despite the extensive research on its parent compound, diclofenac (B195802), and its interactions with targets like cyclooxygenase (COX) enzymes, there is a notable lack of specific molecular docking studies in the public domain for 2-((2,6-dichlorophenyl)amino)benzaldehyde. nih.gov Searches of scientific literature did not yield studies detailing the docking of this particular impurity into the active sites of relevant biological targets. Such studies, were they to be conducted, could provide valuable insights into whether this impurity retains any of the biological activity of diclofenac or if it might interact with other off-target proteins.

The table below reflects the current status of molecular docking research for this compound based on the performed search.

| Target Protein | Docking Score/Binding Energy | Key Interactions | Reference |

| Not Available | Not Available | Not Available | N/A |

| Not Available | Not Available | Not Available | N/A |

| Not Available | Not Available | Not Available | N/A |

Advanced Structural Characterization and Spectroscopic Analysis of 2 2,6 Dichlorophenyl Amino Benzaldehyde

X-ray Crystallography for Definitive Structural Confirmation

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional map of the molecule.

Single-crystal X-ray diffraction is a powerful technique that provides a precise three-dimensional model of a molecule's structure in its crystalline form. aalto.fi This method involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the determination of the unit cell dimensions and the exact arrangement of atoms within the crystal lattice.

While single-crystal X-ray diffraction is the most definitive method for structural confirmation, publicly available crystallographic data for 2-((2,6-dichlorophenyl)amino)benzaldehyde is not readily found in the searched literature. However, studies on similar molecules, such as 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, demonstrate the utility of this technique in elucidating complex molecular geometries and intermolecular interactions, like hydrogen bonding, in the solid state. aalto.fisamipubco.com

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing polycrystalline materials. unesp.br It is particularly useful for identifying different crystalline forms (polymorphs) of a compound, each of which can exhibit distinct physical properties. The PXRD pattern is a unique fingerprint for a specific crystalline solid. nist.gov

Although PXRD is a standard method for the characterization of pharmaceutical compounds and their impurities, specific powder diffraction patterns for this compound are not available in the reviewed literature. The technique would be instrumental in quality control, ensuring the consistency of the crystalline form of the material.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a wealth of information about a molecule's structure and electronic properties by probing the interaction of the molecule with electromagnetic radiation. esisresearch.orgnih.gov

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. rsc.orguu.nl The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to the vibrational modes of the molecule's chemical bonds.

A detailed experimental vibrational analysis for this compound is not extensively reported in the searched literature. However, based on the known functional groups in the molecule, the characteristic vibrational frequencies can be predicted. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to simulate and help assign the bands observed in experimental spectra. esisresearch.orgtheaic.org

Predicted Vibrational Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Source/Comment |

| N-H Stretch | Secondary Amine | 3300-3500 | General range for secondary amines. |

| C-H Stretch (Aromatic) | Aryl C-H | 3000-3100 | Characteristic of aromatic rings. theaic.org |

| C=O Stretch | Aldehyde | 1680-1700 | Typical for aromatic aldehydes. |

| C=C Stretch (Aromatic) | Aryl C=C | 1450-1600 | Multiple bands expected. theaic.org |

| C-N Stretch | Aryl Amine | 1250-1360 | |

| C-Cl Stretch | Aryl Chloride | 1000-1100 | Strong absorption expected. |

This table is predictive and based on typical vibrational frequencies for the respective functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aldehydic proton, the N-H proton, and the aromatic protons on both phenyl rings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. Key signals would include the carbonyl carbon of the aldehyde, the carbons bearing the chloro and amino substituents, and the other aromatic carbons.

While specific experimental spectra were not found in the search results, computed NMR data is available.

Computed NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~9.8 | s | Aldehyde (-CHO) |

| ¹H | ~9.2 | s | Amine (-NH-) |

| ¹H | ~6.5 - 7.8 | m | Aromatic protons |

| ¹³C | ~192 | s | Carbonyl (C=O) |

| ¹³C | ~115 - 150 | m | Aromatic carbons |

Note: This is generalized data based on computational predictions; actual experimental values may vary.

Variable Temperature NMR

Variable Temperature (VT) NMR studies can provide valuable information on dynamic processes such as conformational changes or restricted rotation around single bonds. For this compound, VT-NMR could potentially be used to study the rotation around the C-N bond, which may be hindered due to the bulky chlorine atoms on the phenyl ring. However, no specific VT-NMR studies for this compound were found in the reviewed literature.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* transitions within the aromatic rings and the carbonyl group, as well as n→π* transitions associated with the non-bonding electrons on the oxygen and nitrogen atoms. The extended conjugation between the two aromatic rings through the amine linkage would likely result in absorption maxima at longer wavelengths. The nature and position of substituents on an aromatic system can significantly influence the UV-Vis absorption and emission spectra. chemrxiv.org

Specific experimental UV-Vis absorption data for this compound was not available in the searched literature.

High-Resolution Mass Spectrometry (HRMS) for Impurity and Derivative Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of molecular formulas, which is essential in the confirmation of chemical structures and the identification of impurities. For this compound, HRMS provides an exact mass measurement, distinguishing it from other compounds with similar nominal masses.

This compound is recognized as a significant impurity in the synthesis of Diclofenac (B195802), a widely used non-steroidal anti-inflammatory drug, and is often referred to as Diclofenac impurity B. nih.govsigmaaldrich.com The ability of HRMS to provide high-accuracy mass data is crucial for its identification and quantification in pharmaceutical formulations, ensuring the purity and quality of the final drug product. The exact mass of the protonated molecule [M+H]+ is a key identifier in such analyses.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₉Cl₂NO | nih.gov |

| Molecular Weight | 266.12 g/mol | nih.gov |

| Exact Mass | 265.0061193 Da | nih.gov |

| InChI Key | MILOIOYXRHLAAH-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Polymorphism and Solid-State Characteristics

The solid-state properties of this compound have been the subject of both experimental and theoretical investigation to understand its crystalline nature and stability. researchgate.net These characteristics are fundamental to its behavior in solid dosage forms and for its accurate identification. researchgate.net

Discovery and Characterization of Polymorphic Forms

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical factor in the development of chemical compounds. However, extensive studies on this compound have revealed the existence of only one crystalline form. researchgate.net This is in contrast to its precursor, diclofenac acid, for which three polymorphs are known. researchgate.net

The single crystalline form of this compound was obtained through crystallization experiments, such as slow evaporation from a methanol (B129727) solution. researchgate.net This form has been thoroughly characterized using a variety of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy researchgate.net

Raman Spectroscopy researchgate.net

UV-vis Spectroscopy researchgate.net

Powder X-ray Diffraction (PXRD) researchgate.net

These methods confirm the identity and homogeneity of the single crystalline phase. researchgate.net

Table 2: Example Crystallization Experiment for this compound

| Parameter | Description | Source |

|---|---|---|

| Compound Amount | 50 mg | researchgate.net |

| Solvent | 10 mL of high-performance liquid chromatography (HPLC)-grade methanol | researchgate.net |

| Method | The compound was dissolved in the solvent in a glass vial at room temperature. | researchgate.net |

| Crystallization | The solution was allowed to undergo slow evaporation at ambient atmosphere until single crystals were formed. | researchgate.net |

Thermal Behavior Analysis in the Solid State

The thermal behavior of the crystalline form of this compound was investigated using Differential Scanning Calorimetry (DSC). researchgate.net This thermoanalytical technique is used to study the thermal transitions of a material as a function of temperature. The DSC analysis provides information on the melting point, heat of fusion, and thermal stability of the compound's single crystalline form, which is essential for understanding its physical stability under different temperature conditions. researchgate.net

Intermolecular Interactions and Crystal Stability Studies

To understand the stability of the single observed crystal form and to evaluate the potential for other polymorphs, theoretical studies have been conducted. researchgate.net These investigations provide insight into the intermolecular forces that govern the crystal packing.

Conformational energy searches were also performed, which help in understanding the molecule's preferred spatial arrangements. researchgate.net These theoretical calculations provide insights into the energetic landscape of the molecule, suggesting why it favors the observed single crystalline arrangement and why the formation of other polymorphs may be energetically unfavorable. researchgate.net The stability of the crystal form of the related compound, 2-((2,6-dichlorophenyl)amino)benzoic acid, also appears to be influenced by the molecule's conformational flexibility. rsc.org

Table 3: Intermolecular Interactions Contributing to Crystal Stability

| Interaction Type | Description | Source |

|---|---|---|

| C···C | Interactions between carbon atoms of adjacent molecules. | researchgate.net |

| H···H | Interactions between hydrogen atoms on neighboring molecules. | researchgate.net |

| C···H | Interactions involving carbon and hydrogen atoms. | researchgate.net |

| H···O | Hydrogen bonding or contacts involving hydrogen and oxygen atoms. | researchgate.net |

Role and Significance of 2 2,6 Dichlorophenyl Amino Benzaldehyde As a Pharmaceutical Impurity

Formation Pathways as a Degradation Product or Synthetic Impurity

2-((2,6-Dichlorophenyl)amino)benzaldehyde can originate through two primary pathways: as a by-product of the manufacturing process (synthetic impurity) or as a result of the chemical breakdown of Diclofenac (B195802) over time (degradation product).

Synthetic Impurity: The synthesis of Diclofenac involves multiple chemical steps, and impurities can be introduced from starting materials, intermediates, or reagents. brieflands.com While specific industrial synthesis routes are proprietary, related compounds like this compound could potentially form from precursor molecules. For instance, a patented synthesis method for this specific impurity involves the oxidation of 2-[(2,6-dichloroanilino)amine]toluene. patsnap.com This suggests that related toluene or benzoic acid intermediates in the main Diclofenac synthesis could potentially lead to the formation of this aldehyde impurity if reactions are incomplete or side reactions occur.

Degradation Product: Diclofenac is susceptible to degradation under various stress conditions, including exposure to light, heat, humidity, and extreme pH levels. nih.govymerdigital.com Forced degradation studies, which are mandatory for drug development, deliberately expose the API to harsh conditions to identify likely degradation products and establish degradation pathways. ymerdigital.com Oxidation is a primary mechanism for Diclofenac degradation. nih.gov The formation of this compound can be postulated as an oxidative degradation product where the acetic acid side chain of the Diclofenac molecule is cleaved and oxidized to an aldehyde group. Studies on the degradation of Diclofenac in aqueous solutions through advanced oxidation processes (AOPs) have identified numerous transformation products, often involving hydroxylation and cleavage of the molecule. nih.govnih.govepa.gov While these studies may not always explicitly identify the benzaldehyde (B42025) derivative, the chemical transformations observed are consistent with its formation.

| Formation Pathway | Description | Key Factors |

| Synthetic Impurity | Formed during the chemical synthesis of Diclofenac from starting materials or intermediates. | Purity of precursors, reaction conditions (temperature, catalysts), side reactions. |

| Degradation Product | Formed from the chemical breakdown of the Diclofenac molecule after synthesis. | Exposure to oxygen (oxidation), light (photolysis), acid/base (hydrolysis), heat. nih.govymerdigital.com |

Analytical Methodologies for Impurity Profiling

To ensure that the level of this compound in Diclofenac products remains below the acceptable safety limits, highly sensitive and specific analytical methods are required. Impurity profiling involves the detection, identification, and quantification of each impurity.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of pharmaceutical impurities. brieflands.comnih.gov Validated HPLC methods are routinely used in quality control laboratories to separate Diclofenac from its impurities, allowing for their precise quantification. nih.gov These methods typically use a C18 column and a mobile phase consisting of a mixture of an acidic buffer and an organic solvent like acetonitrile or methanol (B129727). brieflands.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC), an advancement over HPLC, utilizes smaller particle size columns to achieve faster analysis times, higher resolution, and greater sensitivity, making it particularly suitable for detecting trace-level impurities. ijpsonline.com

Coupling these chromatographic techniques with Mass Spectrometry (MS) provides a powerful tool for impurity identification. HPLC-MS and UPLC-MS/MS allow for the determination of the molecular weight of the impurity, which is a critical piece of information for its structural elucidation. ijpsonline.comlew.ro

Table of Common Chromatographic Conditions for Diclofenac Impurity Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Technique | HPLC, UPLC | Separation of Diclofenac from its impurities. |

| Column | Reversed-phase C18 | Stationary phase for separation based on polarity. |

| Mobile Phase | Acetonitrile/Methanol and acidic buffer (e.g., phosphate, acetic acid). brieflands.comlew.ro | Elutes the compounds through the column. |

| Detector | UV Spectrophotometer | Quantifies compounds based on light absorbance. |

| Coupled Technique | Mass Spectrometry (MS, MS/MS) | Provides molecular weight and structural information for identification. lew.ro |

Once an impurity is separated by chromatography, its chemical structure must be confirmed. Spectroscopic techniques are indispensable for this purpose.

Mass Spectrometry (MS): As mentioned, MS is often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). It provides the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the expected molecular weight is approximately 266.12 g/mol . nih.gov Mass spectrometers can detect a molecular ion peak corresponding to this mass, confirming its presence. nih.gov Further fragmentation analysis (MS/MS) can help piece together the structure of the molecule. lew.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H NMR and ¹³C NMR) is one of the most powerful techniques for unambiguous structure elucidation. It provides detailed information about the chemical environment of each hydrogen and carbon atom in a molecule. By analyzing the NMR spectrum of an isolated impurity, chemists can confirm the presence of the aldehyde group, the two chlorinated phenyl rings, and their specific arrangement, thereby definitively identifying it as this compound. nih.govfarmaciajournal.comunina.it

Impact on Pharmaceutical Quality and Efficacy

The presence of impurities like this compound can compromise the quality of a pharmaceutical product in several ways. The primary concern is safety, as impurities may have their own pharmacological and toxicological profiles, which could differ from the active ingredient and potentially cause adverse effects. brieflands.combrieflands.com

Furthermore, the formation of degradation products reduces the concentration of the active ingredient, Diclofenac, in the dosage form. researchgate.net This can lead to a decrease in the therapeutic efficacy of the drug, meaning the patient may not receive the intended dose, potentially resulting in treatment failure. The physical and chemical stability of the drug product can also be affected by the presence of impurities, which might influence properties like appearance, dissolution rate, and shelf-life. researchgate.netnih.gov Therefore, strict quality control and adherence to pharmacopeial limits for all impurities are mandatory to ensure that every batch of the medication is safe, effective, and of high quality. nih.gov

Environmental and Toxicological Considerations of By-products

The environmental and toxicological profile of pharmaceutical impurities is a growing area of concern. Diclofenac itself is known to be an environmental pollutant with documented ecotoxicological effects. nih.govnih.gov Its degradation products, including this compound, can also enter the environment.

Toxicological Profile: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed. nih.gov While comprehensive toxicological data for this specific impurity is limited, the general principle in pharmaceutical development is that any uncharacterized impurity is considered a potential risk. Studies on Diclofenac degradation have shown that some transformation products can exhibit higher toxicity than the parent drug. nih.govnih.gov

Environmental Considerations: The GHS classification also indicates that this compound may cause long-lasting harmful effects to aquatic life. nih.gov The degradation of Diclofenac in wastewater treatment plants or in the environment can lead to a mixture of by-products. nih.govresearchgate.net These by-products may have different environmental fates, persistence, and toxicity compared to Diclofenac. nih.gov The concern is that these transformation products could be more persistent or bioaccumulative, posing a hidden threat to aquatic ecosystems. nih.govresearchgate.net Therefore, assessing the environmental risk of not only the parent drug but also its major impurities and degradation products is crucial for a complete environmental risk assessment. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Impurity (Synthetic/Degradation) |

| Diclofenac | Active Pharmaceutical Ingredient (API) |

| 2-[(2,6-dichloroanilino)amine]toluene | Synthetic Precursor/Intermediate |

| 2-[(2,6-dichloroanilino)amine]benzoic acid | Synthetic Precursor/Intermediate |

| Acetonitrile | Analytical Solvent |

Future Directions and Emerging Research Avenues for 2 2,6 Dichlorophenyl Amino Benzaldehyde

Development of Novel Derivatives with Enhanced Pharmacological Profiles

The core structure of 2-((2,6-dichlorophenyl)amino)benzaldehyde offers a versatile platform for the synthesis of new molecular entities with potentially improved pharmacological properties. The presence of reactive functional groups—the aldehyde and the secondary amine—allows for a variety of chemical modifications.

Future research in this area could focus on several key strategies:

Modification of the Aldehyde Group: The aldehyde can be transformed into other functional groups to create a diverse library of derivatives. For instance, oxidation to a carboxylic acid would yield a molecule structurally similar to diclofenac (B195802), potentially with its own anti-inflammatory activity. Reductive amination could introduce a wide range of substituents, leading to compounds with altered polarity, solubility, and receptor-binding capabilities.

Substitution on the Aromatic Rings: The two aromatic rings provide further sites for modification. The introduction of different substituents on either the phenyl ring derived from benzaldehyde (B42025) or the dichlorophenyl ring could modulate the electronic and steric properties of the molecule. This could lead to enhanced binding to biological targets or improved pharmacokinetic profiles.

Synthesis of Heterocyclic Analogues: The aldehyde and amine functionalities can be utilized in cyclization reactions to construct novel heterocyclic systems. Quinazolines and other related heterocyclic compounds are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects. sigmaaldrich.com

An example of the potential for developing pharmacologically active compounds from a related scaffold is the synthesis of novel 2,6-disubstituted phenol (B47542) derivatives which have shown promise as general anesthetics. drugbank.com Similarly, the expansion of the 4-(diethylamino)benzaldehyde (B91989) scaffold has been explored for its impact on aldehyde dehydrogenase (ALDH) activity, which is a target in cancer therapy. nih.gov These examples highlight the potential for creating new therapeutic agents by modifying the core structure of this compound.

Table 1: Potential Derivative Classes and Their Rationale

| Derivative Class | Synthetic Approach | Rationale for Enhanced Pharmacological Profile |

| Carboxylic Acids | Oxidation of the aldehyde group | Mimic the structure of diclofenac, potentially leading to anti-inflammatory activity. |

| Amines | Reductive amination of the aldehyde group | Introduce diverse substituents to modulate solubility and target binding. |

| Substituted Aromatics | Electrophilic or nucleophilic aromatic substitution | Fine-tune electronic and steric properties for improved target interaction. |

| Heterocycles (e.g., Quinazolines) | Cyclization reactions involving the aldehyde and amine | Access novel chemical space with a high potential for diverse biological activities. |

Exploration of New Therapeutic Targets and Applications

While this compound is currently recognized as an impurity of diclofenac, this does not preclude it from having its own intrinsic biological activity. acanthusresearch.com The study of impurities is crucial in pharmaceutical science, not only for safety assessment but also for the potential discovery of new therapeutic leads.

Future research should aim to systematically screen this compound and its derivatives against a wide range of biological targets. Given its structural relationship to diclofenac, a known inhibitor of cyclooxygenase (COX) enzymes, an initial focus could be on its effects on the prostaglandin (B15479496) synthesis pathway. pharmaffiliates.com However, the exploration should not be limited to this area.

Potential new therapeutic applications that could be investigated include:

Anticancer Activity: Many compounds containing the N-phenylanthranilic acid scaffold have demonstrated antiproliferative effects. The structural similarity of this compound to these compounds suggests that it and its derivatives could be evaluated for their potential as anticancer agents.

Antimicrobial Activity: The general structure of an aromatic aldehyde linked to a substituted aniline (B41778) is found in various compounds with known antibacterial and antifungal properties. For example, novel substituted benzaldehyde derivatives of 2-amino-6-ferrocenyl-4-phenylpyrimidine have shown promising antifungal activity. pharmaffiliates.com

Neurological Disorders: The ability of small molecules to cross the blood-brain barrier and interact with central nervous system targets is of significant interest. The lipophilic nature of this compound suggests it could be a candidate for investigating its effects on neurological pathways.

The identification of new therapeutic targets will require a combination of high-throughput screening, in vitro and in vivo assays, and mechanism-of-action studies.

Advanced Characterization Techniques for Complex Systems

A thorough understanding of the solid-state properties of this compound is essential for its development, whether as a reference standard for impurity analysis or as a lead compound for new drug discovery. A comprehensive study has already been conducted to characterize its solid-state properties, revealing the existence of a single crystalline form, unlike its precursor diclofenac acid which has multiple polymorphs. researchgate.net

Advanced characterization techniques employed in this study, and which will be crucial for future research on this compound and its derivatives, include:

Spectroscopic Methods:

Infrared (IR) and Raman Spectroscopy: These techniques provide detailed information about the vibrational modes of the molecule, allowing for the identification of functional groups and the study of intermolecular interactions such as hydrogen bonding. researchgate.net

UV-Vis Spectroscopy: This method is used to study the electronic transitions within the molecule and can provide insights into its conjugation and chromophoric systems. researchgate.net

Diffraction and Thermal Analysis:

Powder X-ray Diffraction (PXRD): This is a fundamental technique for identifying the crystalline form of a solid and for studying its crystal lattice structure. researchgate.net

Differential Scanning Calorimetry (DSC): DSC is used to investigate the thermal behavior of the compound, including its melting point, phase transitions, and thermal stability. researchgate.net

Future research could build upon this foundation by exploring co-crystallization to modify the physicochemical properties of the compound, such as solubility and stability. The application of these advanced characterization techniques will be vital for understanding the structure-property relationships of any new derivatives that are synthesized.

Table 2: Advanced Characterization Techniques and Their Applications

| Technique | Information Gained | Relevance to Future Research |

| IR/Raman Spectroscopy | Vibrational modes, functional groups, intermolecular interactions. | Characterizing new derivatives and studying their interactions in complex systems. |

| UV-Vis Spectroscopy | Electronic transitions, conjugation. | Assessing the electronic properties of new derivatives and their potential for use in bioassays. |

| Powder X-ray Diffraction (PXRD) | Crystalline form, crystal lattice structure. | Identifying polymorphs and solvates of new derivatives, crucial for formulation development. |

| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, thermal stability. | Determining the thermal properties of new compounds, essential for processing and storage. |

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is a powerful tool in modern chemical research. For this compound, theoretical studies have already provided valuable insights into its conformational stability and intermolecular interactions. researchgate.net

Future research should continue to leverage this integrated approach:

Conformational Analysis: Computational methods can be used to predict the preferred conformations of new derivatives, which can then be correlated with their observed biological activity. Conformational energy searches have been used to understand the stability of the known crystalline form of this compound. researchgate.net

Molecular Docking: This computational technique can be used to predict the binding modes of the compound and its derivatives to specific biological targets. This can help to prioritize which compounds to synthesize and test experimentally, saving time and resources.

Hirshfeld Surface Analysis: This method allows for the visualization and quantification of intermolecular interactions within a crystal lattice, providing a deeper understanding of the forces that govern crystal packing. This has been applied to this compound to analyze the contributions of different intermolecular contacts to its crystal stability. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it may be possible to predict the biological activity of new derivatives based on their chemical structure. This would further streamline the drug discovery process.

By combining the predictions of computational models with the results of experimental studies, researchers can gain a more complete understanding of the chemical and biological properties of this compound and its analogues, accelerating the path towards new discoveries.

Q & A

Q. What are the recommended synthesis protocols for 2-((2,6-Dichlorophenyl)amino)benzaldehyde, and how can reaction conditions be optimized for yield and purity?

A common method involves condensation of 2-aminobenzaldehyde derivatives with 2,6-dichlorophenyl precursors under alkaline conditions. For example, refluxing in absolute ethanol with 2% NaOH for 10–12 hours, followed by recrystallization from methanol, yields ~75% purity . Optimization can include adjusting solvent polarity (e.g., ethanol vs. DMF), reaction temperature (80–100°C), and stoichiometric ratios (1:1 aldehyde:amine). Monitoring via TLC or HPLC is critical to track intermediate formation and minimize side products.

Q. What safety precautions and waste management protocols should be implemented when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of vapors .

- Waste Disposal: Segregate organic waste containing chloroaromatic groups and coordinate with licensed hazardous waste disposal services .

- First Aid: For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Chromatography: HPLC with UV detection (λ = 254 nm) using C18 columns to resolve impurities (e.g., oxidative byproducts like [2-[(2,6-Dichlorophenyl)amino]phenyl]methanol) .

- Spectroscopy:

- NMR: NMR (DMSO-d6) shows characteristic aldehyde proton at δ 9.8–10.2 ppm, aromatic protons at δ 6.8–7.6 ppm, and NH signals at δ 8.1–8.5 ppm .

- IR: Stretching vibrations for C=O (aldehyde) at ~1700 cm and N-H (amine) at ~3300 cm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing derivatives of this compound?

Overlapping signals in NMR (e.g., aromatic protons at δ 7.1–7.3 ppm) may arise from rotational isomers or residual solvents. Strategies include:

- Variable Temperature NMR: Identify dynamic equilibria by analyzing signal splitting at low temperatures (−40°C) .

- 2D Techniques (COSY, HSQC): Resolve coupling patterns and assign protons unambiguously .

- Cross-Validation: Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* basis set) .

Q. What methodologies are recommended for tracking and quantifying oxidative degradation products during long-term stability studies?

- Forced Degradation Studies: Expose the compound to HO (3% v/v, 40°C, 24 hrs) or UV light (254 nm, 48 hrs) to simulate oxidation .

- Analytical Workflow:

| Degradation Product | Detection Method | Quantification Limit |

|---|---|---|

| [2-[(2,6-Dichlorophenyl)amino]phenyl]methanol | HPLC-UV | 0.05% |

| 2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetic Acid | LC-MS | 0.01% |

- Mechanistic Insight: Use radical scavengers (e.g., BHT) to confirm peroxide-mediated degradation pathways.

Q. How can computational chemistry (e.g., DFT calculations) be applied to predict reactivity or stability under various experimental conditions?

- Reactivity Prediction: Calculate Fukui indices to identify nucleophilic (aldehyde carbon) and electrophilic (aromatic C-Cl) sites for substitution reactions .

- Solvent Effects: Simulate solvation free energies in ethanol vs. DMF using the SMD model to optimize reaction media .

- Degradation Pathways: Map potential energy surfaces (PES) for oxidative pathways to identify transition states and intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.